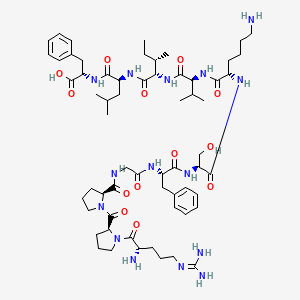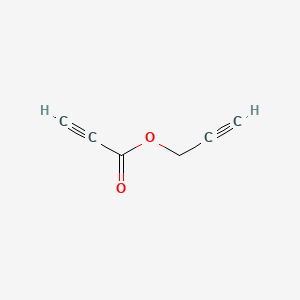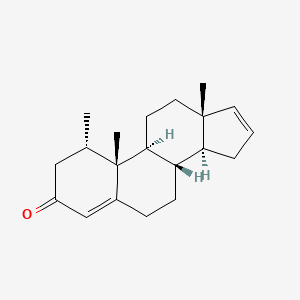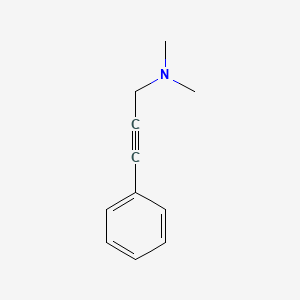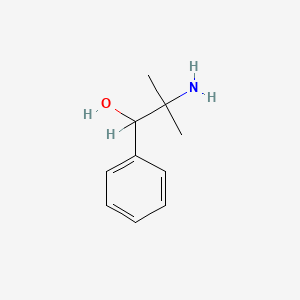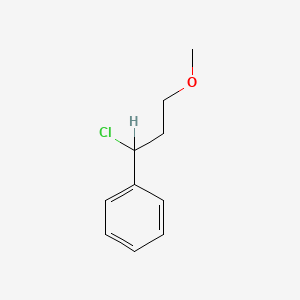
(1-Chloro-3-methoxypropyl)benzene
Descripción general
Descripción
“(1-Chloro-3-methoxypropyl)benzene” is an organic compound with the molecular formula C10H13ClO. It has a molecular weight of 184.66 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(1-Chloro-3-methoxypropyl)benzene” consists of a benzene ring with a chloro and methoxypropyl group attached . The exact positions of these groups on the benzene ring are not specified in the available resources.Physical And Chemical Properties Analysis
“(1-Chloro-3-methoxypropyl)benzene” has a molecular weight of 184.66 . Other physical and chemical properties such as boiling point and density are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Conformational Properties
The compound has been utilized in the synthesis of nonsymmetric pillar[5]arenes, which encapsulate acetonitrile molecules. This synthesis involves catalytic cyclocondensation and has applications in molecular recognition and host-guest chemistry (Kou et al., 2010).
Solvent Extraction Systems
It serves as a novel solvent extractant for Pd(II), particularly in the selective recovery of palladium from spent automotive catalysts. This application is significant in recycling and environmental sustainability (Traeger et al., 2012).
Photocycloaddition Reactions
This compound is involved in photocycloaddition reactions, especially in stereo-isomeric adduct formation when irradiated with benzofuran. This process is crucial for understanding and developing new photoreactive materials (Sakamoto et al., 2000).
Catalysis in Chemical Synthesis
It plays a role in Buchner additions of carbenes to arenes, mediated by chloro(tetraphenylporphyrinato)iron. This is vital in synthetic organic chemistry for creating complex molecular structures (Mbuvi & Woo, 2009).
Crystallographic Studies
The compound is used in crystallography to understand molecular structures and interactions, as seen in the study of 2-Chloro-N-(4-methoxyphenyl)benzamide. Such studies are foundational in materials science and drug design (Saeed & Simpson, 2010).
Phototransformations in Organic Chemistry
It is significant in phototransformations, especially in the formation of various photoproducts under different conditions. This is crucial for developing light-sensitive materials and understanding light-induced chemical reactions (Kamboj et al., 2009).
Direct Hydroxylation of Benzene
This compound is used in catalyst systems for the hydroxylation of benzene to phenol, an important industrial chemical process. The study highlights its role in enhancing reaction efficiency (Farahmand et al., 2020).
Anti-Inflammatory Research
Its derivatives have been synthesized with potential anti-inflammatory properties, highlighting its medicinal chemistry applications (Moloney, 2000).
Synthesis and Characterization in Organic Chemistry
It is integral in synthesizing various organic compounds, like 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene, which are intermediates in the synthesis of more complex molecules (Wiedenfeld et al., 2004).
Antimicrobial Agent Development
It is a component in synthesizing novel antimicrobial agents, demonstrating its potential in developing new drugs (Liaras et al., 2011).
Safety And Hazards
While specific safety and hazard information for “(1-Chloro-3-methoxypropyl)benzene” is not available, it’s important to note that benzene, a component of this compound, is known to be a human carcinogen leading to leukemia . Therefore, it’s crucial to handle “(1-Chloro-3-methoxypropyl)benzene” with care, following all safety guidelines.
Propiedades
IUPAC Name |
(1-chloro-3-methoxypropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQCYBKAPHBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343802 | |
| Record name | (1-Chloro-3-methoxypropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloro-3-methoxypropyl)benzene | |
CAS RN |
55955-55-0 | |
| Record name | (1-Chloro-3-methoxypropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



